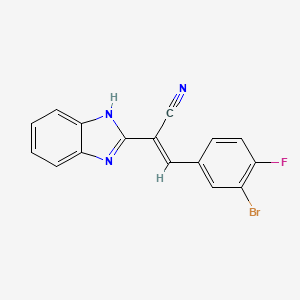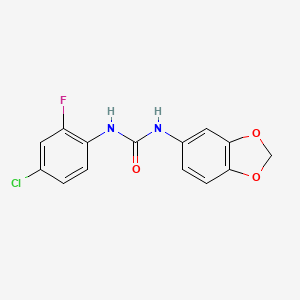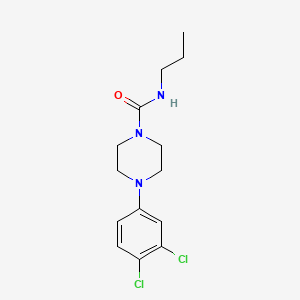
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-fluorophenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-fluorophenyl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, which make it a promising candidate for scientific research.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-fluorophenyl)acrylonitrile is not fully understood. However, it has been proposed that this compound works by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that this compound may work by disrupting the cell membrane of fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. Moreover, this compound has been found to inhibit the growth of fungal strains by disrupting their cell membrane. It has also been reported to have low toxicity towards normal cells, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-fluorophenyl)acrylonitrile is its high yield and good purity when synthesized using the reported method. Moreover, this compound has been found to have low toxicity towards normal cells, making it a promising candidate for further research. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability in vivo.
Future Directions
There are several future directions for the research on 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-fluorophenyl)acrylonitrile. One of the areas of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Moreover, further research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Additionally, the potential applications of this compound in the field of metal ion detection and as an antifungal agent can be explored further. Finally, the in vivo efficacy and safety of this compound need to be evaluated to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various scientific fields. Its unique properties make it a promising candidate for further research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Synthesis Methods
The synthesis of 2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-fluorophenyl)acrylonitrile involves the reaction of 2-aminobenzimidazole with 3-bromo-4-fluorobenzaldehyde in the presence of potassium carbonate and acetonitrile. The resulting product is then treated with acrylonitrile in the presence of sodium ethoxide to obtain the final product. This method has been reported to yield a high percentage of the desired product with good purity.
Scientific Research Applications
2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-fluorophenyl)acrylonitrile has been found to have potential applications in various scientific fields. It has been reported to exhibit anti-cancer activity by inhibiting the growth of cancer cells. This compound has also been found to have antifungal activity against various fungal strains. Moreover, it has been used as a fluorescent probe for the detection of metal ions in biological samples.
properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrFN3/c17-12-8-10(5-6-13(12)18)7-11(9-19)16-20-14-3-1-2-4-15(14)21-16/h1-8H,(H,20,21)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYWTGDNHMAHMI-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC(=C(C=C3)F)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC(=C(C=C3)F)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl {[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5295646.png)
![(3R*,4R*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5295647.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[3-(1H-tetrazol-5-yl)propyl]acetamide](/img/structure/B5295655.png)
![3-{2-[1-(ethoxyacetyl)piperidin-2-yl]ethyl}phenol](/img/structure/B5295658.png)
![4-{2-[4-(dimethylamino)-1-azepanyl]-2-oxoethyl}-2-fluorophenol](/img/structure/B5295666.png)

![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B5295684.png)

![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[4-(trifluoromethyl)-2-pyrimidinyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5295695.png)
![2-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5295697.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5295705.png)
![N-(3-chloro-4-methylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5295711.png)
![1-(cyclohex-3-en-1-ylcarbonyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5295721.png)
![(2R*,3S*,6R*)-5-(5-fluoro-2-methylbenzoyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5295729.png)